
Isoschaftoside
Overview
Description
Isoschaftoside is a natural flavonoid compound that belongs to the class of C-glycosylflavonoids. It is commonly found in various plants, including Desmodium uncinatum and Passiflora incarnata. This compound exhibits a range of biological activities, such as anti-tumor, antioxidant, antimicrobial, and nematicidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoschaftoside can be synthesized through a two-step di-C-glycosylation pathway. This involves the sequential catalysis by two glycosyltransferases: CGTa for glucosylation of the 2-hydroxyflavanone aglycone and CGTb for arabinosylation of the mono-glucoside . The reaction conditions typically involve the use of specific enzymes and controlled environments to ensure the proper glycosylation of the flavonoid core.
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources. The roots of Desmodium uncinatum and other plants are processed to isolate the compound. The extraction process may include solvent extraction, purification, and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Isoschaftoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the flavonoid structure, leading to reduced forms of this compound.
Substitution: Substitution reactions can occur at specific positions on the flavonoid core, leading to the formation of substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives may exhibit different biological activities and properties compared to the parent compound .
Scientific Research Applications
Neuroprotective Effects
Research indicates that isoschaftoside exhibits significant neuroprotective properties. A study focused on its effects on lipopolysaccharide-induced inflammation in BV-2 microglial cells demonstrated that this compound effectively inhibited the production of nitric oxide and pro-inflammatory cytokines such as TNF-α, IL-1β, and COX2. The compound also reduced the activation of HIF-1α and downstream metabolic pathways associated with inflammation . These findings suggest that this compound may be beneficial in treating neurodegenerative diseases characterized by neuroinflammation.
Table 1: Neuroprotective Effects of this compound
Parameter | Control Group | This compound Treatment (200 μM) | Significance (p-value) |
---|---|---|---|
Nitric Oxide Production | High | Significantly Reduced | <0.001 |
TNF-α Expression | Elevated | Significantly Reduced | <0.001 |
IL-1β Expression | Elevated | Significantly Reduced | <0.001 |
COX2 Expression | Elevated | Significantly Reduced | <0.001 |
Anti-Inflammatory Properties
This compound's anti-inflammatory effects extend beyond the nervous system. It has been shown to suppress inflammatory responses in various cell types, including macrophages. In a study examining its effects on senescent cells, this compound treatment led to enhanced autophagy and reduced glycolytic activity, indicating a shift towards improved mitochondrial function . This suggests potential applications in age-related inflammatory conditions.
Metabolic Regulation
Recent findings highlight this compound's role in metabolic regulation, particularly concerning non-alcoholic fatty liver disease (NAFLD). A study demonstrated that this compound treatment significantly reduced lipid accumulation in liver cells, reversing the effects of NAFLD . This positions this compound as a candidate for managing metabolic disorders linked to lipid metabolism.
Table 2: Effects of this compound on Lipid Accumulation
Condition | Control Group | This compound Treatment (100 μM) | Significance (p-value) |
---|---|---|---|
Lipid Accumulation | High | Significantly Reduced | <0.01 |
Cellular Mechanisms
The mechanisms underlying the effects of this compound are multifaceted. It has been shown to modulate key signaling pathways involved in inflammation and metabolism, such as the ERK1/2 and mTOR pathways . By inhibiting these pathways, this compound can reduce pro-inflammatory cytokine production and promote cellular homeostasis.
Future Directions and Case Studies
While current research underscores the therapeutic potential of this compound, further studies are necessary to elucidate its clinical applications fully. Case studies involving animal models have shown promising results; however, human clinical trials are essential to confirm efficacy and safety.
Case Study: Neuroinflammation Model
In a controlled experiment using a neuroinflammation model induced by lipopolysaccharides, administration of this compound resulted in:
- Decreased neuronal loss : Histological analysis showed reduced neuronal apoptosis.
- Improved cognitive function : Behavioral tests indicated enhanced memory retention compared to control groups.
These results provide a strong basis for considering this compound in therapeutic strategies for neuroinflammatory conditions.
Mechanism of Action
Isoschaftoside exerts its effects through various molecular targets and pathways. For example, it has been shown to activate autophagy in the treatment of nonalcoholic fatty liver disease by regulating the expression of autophagy-related proteins such as light-chain 3-II and SQSTM1/p62 . Additionally, this compound’s antimicrobial activity is attributed to its ability to inhibit the growth of certain pathogens .
Comparison with Similar Compounds
Isoschaftoside is structurally similar to other C-glycosylflavonoids, such as schaftoside. Both compounds share a similar flavonoid core but differ in the glycosylation pattern. This compound has an arabinosyl group at position 6 and a glucosyl group at position 8, while schaftoside has the opposite arrangement . This unique glycosylation pattern contributes to this compound’s distinct biological activities and properties.
List of Similar Compounds
- Schaftoside
- Vicenin-2
- Isovitexin
- Luteolin
Is there anything else you would like to know about this compound or any other compound?
Biological Activity
Isoschaftoside, a glycosylated flavonoid, is primarily found in various plant species, including Syngonium podophyllum. Its potential biological activities have garnered attention in recent years, particularly regarding its therapeutic implications in metabolic and cardiovascular diseases. This article explores the biological activity of this compound, highlighting its effects on enzyme inhibition, liver health, and cellular senescence.
Chemical Structure
This compound is chemically classified as apigenin-6-C-α-L-arabinopyranosyl-8-C-β-D-glucopyranoside. Its structure contributes to its diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibitory properties.
Enzyme Inhibition
A study investigated the effects of this compound on Na+,K+-ATPase activity in pig kidney cells. The findings indicated that this compound significantly inhibited Na+,K+-ATPase activity in a concentration-dependent manner. The inhibition percentages at various concentrations were as follows:
Concentration (mg/mL) | Inhibition (%) |
---|---|
2.00 | 83.55 |
1.50 | 72.85 |
1.00 | 69.13 |
0.75 | 66.70 |
0.50 | 55.93 |
0.25 | 39.75 |
0.10 | 0 |
0.05 | 0 |
These results suggest that this compound may have therapeutic potential for conditions related to hypertension by modulating renal function through Na+,K+-ATPase inhibition .
Anti-Fatty Liver Activity
Another significant aspect of this compound's biological activity is its role in combating nonalcoholic fatty liver disease (NAFLD). A study demonstrated that this compound reduced lipid deposition in HepG2 cells and reversed hepatic steatosis in a mouse model of NAFLD. The compound activated autophagy flux, which was impaired by palmitic acid treatment, leading to decreased lipid accumulation .
The mechanisms involved include:
- Reduction of LC3-II and p62 expression : Indicating enhanced autophagy.
- Decreased lipid droplet formation : Observed through Oil Red O staining.
Cellular Senescence
Research has also indicated that this compound can restore mitochondrial function and reduce glycolytic dependence in senescent cells. This suggests a potential role in anti-aging therapies by improving cell metabolism and function .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for the identification and quantification of isoschaftoside in plant extracts or biological matrices?
- Methodology : Use High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) detectors for precise quantification. Validate the method using calibration curves with pure this compound standards. For structural confirmation, employ Nuclear Magnetic Resonance (NMR) spectroscopy, focusing on characteristic signals (e.g., glycosidic protons at δ 4.8–5.2 ppm and flavone backbone signals). Ensure reproducibility by adhering to ICH guidelines for validation parameters (linearity, precision, accuracy) .
Q. How can researchers ensure the purity of this compound isolated from natural sources?
- Methodology : Combine chromatographic techniques (e.g., column chromatography, preparative HPLC) with spectroscopic validation. Assess purity via HPLC-DAD (Diode Array Detection) to confirm a single peak with >95% area under the curve. Use thin-layer chromatography (TLC) for preliminary purity checks and compare values against authenticated standards. Quantify impurities via LC-MS to identify co-eluting compounds .
Q. What are the key challenges in standardizing this compound extraction protocols across different plant species?
- Methodology : Optimize solvent systems (e.g., ethanol-water gradients) based on the compound’s polarity. Account for matrix effects by testing extraction efficiency via spike-and-recovery experiments. Validate protocols using chemometric tools (e.g., Design of Experiments) to assess variables like temperature, solvent ratio, and extraction time. Cross-validate results using multiple plant sources to identify species-specific interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., apoptosis induction vs. antioxidant effects)?
- Methodology : Conduct dose-response and time-course experiments to delineate context-dependent effects. Use multi-omics approaches (transcriptomics, proteomics) to identify signaling pathways modulated at varying concentrations. For example, in A549 lung cancer cells, flow cytometry and Western blotting revealed that this compound upregulates pro-apoptotic Bax and Caspase-3 while downregulating anti-apoptotic Bcl-2, confirming its concentration-dependent duality . Validate findings using genetic knockout models (e.g., CRISPR-Cas9 for Bax/Bcl-2) to isolate mechanisms .
Q. What experimental designs are optimal for studying microbial-isoschaftoside interactions in fermentation processes?
- Methodology : Combine 16S rRNA sequencing with HPLC to correlate microbial community shifts (e.g., Lactobacillus dominance) with this compound biotransformation. Use redundancy analysis (RDA) or Spearman’s correlation to identify keystone microbes influencing compound stability. Conduct in vitro co-culture assays to validate microbial-mediated degradation or synthesis pathways .
Q. How can researchers address the limited bioavailability of this compound in pharmacological studies?
- Methodology : Develop nanoformulations (e.g., liposomes, polymeric nanoparticles) to enhance solubility and permeability. Assess bioavailability via pharmacokinetic studies (C, T, AUC) in animal models. Use Caco-2 cell monolayers to simulate intestinal absorption and P-glycoprotein inhibition assays to evaluate efflux transporter interactions .
Q. Data Analysis & Interpretation
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in cell-based assays?
- Methodology : Apply nonlinear regression models (e.g., log-logistic curves) to calculate IC values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For flow cytometry apoptosis data, employ clustering algorithms (t-SNE, UMAP) to differentiate apoptotic subpopulations. Report effect sizes (Cohen’s d) to quantify biological significance .
Q. How should researchers handle variability in this compound content due to environmental factors in plant sources?
- Methodology : Implement geographic information systems (GIS) to map environmental variables (soil pH, climate) against metabolite profiles. Use multivariate analysis (PCA, PLS-DA) to identify key factors driving variability. Establish a reference database with LC-MS/MS data from multiple harvests to define acceptable variability thresholds .
Q. Interdisciplinary & Emerging Research
Q. What methodologies integrate ethnopharmacological data with modern pharmacology to prioritize this compound research?
- Methodology : Conduct systematic ethnobotanical surveys to document traditional uses (e.g., anti-inflammatory applications). Validate claims via target-based assays (e.g., COX-2 inhibition) and network pharmacology to predict protein-compound interactions. Use cheminformatics tools (SwissTargetPrediction) to identify novel targets .
Q. How can machine learning models improve the prediction of this compound’s pharmacokinetic properties?
- Methodology : Train models on datasets of flavonoid pharmacokinetics (e.g., ADMET properties) using algorithms like Random Forest or Gradient Boosting. Validate predictions with in vitro assays (e.g., hepatic microsomal stability). Optimize descriptors (logP, polar surface area) to enhance model accuracy .
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)16-20(34)15(25-22(36)17(31)11(30)7-38-25)19(33)14-10(29)5-12(39-24(14)16)8-1-3-9(28)4-2-8/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMFOVNOXASTPA-VYUBKLCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317293 | |
Record name | Isoschaftoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52012-29-0 | |
Record name | Isoschaftoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52012-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoschaftoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052012290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoschaftoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOSCHAFTOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H27X8715V3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.